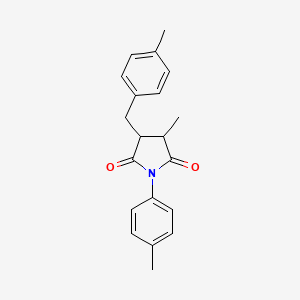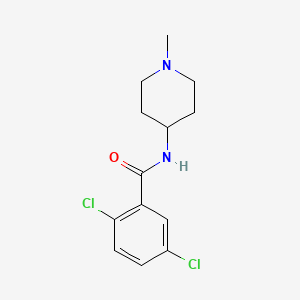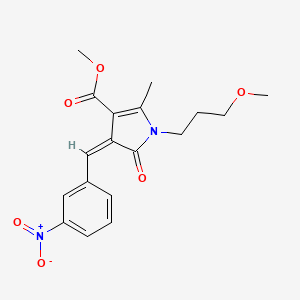
3-methyl-4-(4-methylbenzyl)-1-(4-methylphenyl)-2,5-pyrrolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-4-(4-methylbenzyl)-1-(4-methylphenyl)-2,5-pyrrolidinedione is a chemical compound that belongs to the class of pyrrolidine derivatives. It is also known as MPBD or 4'-methyl-α-pyrrolidinobutiophenone. The compound has gained attention in the scientific community due to its potential applications in research and development.
Mécanisme D'action
The exact mechanism of action of 3-methyl-4-(4-methylbenzyl)-1-(4-methylphenyl)-2,5-pyrrolidinedione is not fully understood. However, it is believed to work by increasing the release of dopamine and norepinephrine in the brain. These neurotransmitters are responsible for regulating mood, attention, and arousal.
Biochemical and Physiological Effects:
3-methyl-4-(4-methylbenzyl)-1-(4-methylphenyl)-2,5-pyrrolidinedione has been shown to have several biochemical and physiological effects. In animal studies, the compound has been shown to increase locomotor activity and cause hyperactivity. It has also been shown to increase heart rate and blood pressure. Additionally, the compound has been shown to have an effect on the body's thermoregulatory system, causing an increase in body temperature.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-methyl-4-(4-methylbenzyl)-1-(4-methylphenyl)-2,5-pyrrolidinedione in lab experiments is its potential as a research tool in the investigation of stimulant drugs. The compound has been shown to have similar effects to other stimulants such as amphetamines and methylphenidate. However, one limitation of using the compound in lab experiments is its potential for abuse. The compound has been classified as a controlled substance in some countries due to its potential for abuse and addiction.
Orientations Futures
There are several future directions for the study of 3-methyl-4-(4-methylbenzyl)-1-(4-methylphenyl)-2,5-pyrrolidinedione. One direction is the investigation of the compound's potential as a therapeutic agent for the treatment of ADHD and narcolepsy. Another direction is the investigation of the compound's effects on cognitive function and behavior. Additionally, there is potential for the development of new stimulant drugs based on the structure of 3-methyl-4-(4-methylbenzyl)-1-(4-methylphenyl)-2,5-pyrrolidinedione.
Méthodes De Synthèse
The synthesis of 3-methyl-4-(4-methylbenzyl)-1-(4-methylphenyl)-2,5-pyrrolidinedione is a complex process that involves several steps. The most common method of synthesis involves the reaction of 4-methylpropiophenone with ammonium acetate and acetic anhydride to form 4'-methyl-α-pyrrolidinobutiophenone. The product is then purified using various techniques such as recrystallization, column chromatography, and distillation.
Applications De Recherche Scientifique
3-methyl-4-(4-methylbenzyl)-1-(4-methylphenyl)-2,5-pyrrolidinedione has potential applications in scientific research. The compound has been studied for its effects on the central nervous system and has shown to have stimulant properties. It has been used in studies to investigate the effects of stimulants on cognitive function and behavior. Additionally, the compound has been used in studies to investigate the potential therapeutic applications of stimulants in the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy.
Propriétés
IUPAC Name |
3-methyl-1-(4-methylphenyl)-4-[(4-methylphenyl)methyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2/c1-13-4-8-16(9-5-13)12-18-15(3)19(22)21(20(18)23)17-10-6-14(2)7-11-17/h4-11,15,18H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMUVORCGKJLUTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(=O)N(C1=O)C2=CC=C(C=C2)C)CC3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2,3-dichlorophenyl)[2,6-dinitro-4-(trifluoromethyl)phenyl]amine](/img/structure/B5177249.png)
![isopropyl 4-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoyl]amino}benzoate](/img/structure/B5177253.png)
![N-[4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-yl]-1,4-benzenediamine hydrobromide](/img/structure/B5177267.png)
![methyl 4-({N-[(4-bromophenyl)sulfonyl]-N-ethylglycyl}amino)benzoate](/img/structure/B5177270.png)

![5-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5177285.png)
![6-(4-bromo-5-iodo-2-furyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5177292.png)
![N-(1-{1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopentanecarboxamide](/img/structure/B5177296.png)

![[2-(benzylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methanol](/img/structure/B5177308.png)

![4-methyl-N-(3-methylphenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5177325.png)
![1-[1-(3-{5-[1-(4-chlorophenyl)cyclobutyl]-1,3,4-oxadiazol-2-yl}propanoyl)-3-piperidinyl]-1-propanone](/img/structure/B5177327.png)